
Glucosaminylmuramyl-2-alanine-D-isoglutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosaminylmuramyl-2-alanine-D-isoglutamine: Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another . This compound is not naturally occurring and is only found in individuals exposed to it or its derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glucosaminylmuramyl-2-alanine-D-isoglutamine involves multiple steps, including the formation of amide bonds between amino acids and the incorporation of glucosamine and muramic acid derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature .
Industrial Production Methods: the production likely involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification processes like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: Glucosaminylmuramyl-2-alanine-D-isoglutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can yield alcohols .
科学研究应用
Chemistry: In chemistry, Glucosaminylmuramyl-2-alanine-D-isoglutamine is used as a model compound to study peptide synthesis and reactions involving amino acids and carbohydrate derivatives .
Biology: In biology, this compound is studied for its role in activating innate immunity. It is known to interact with receptors like NOD2 and YB1, leading to the activation of immune responses .
Medicine: In medicine, this compound is investigated for its potential as an immunostimulant. It has been shown to induce the expression of key cytokines and chemokines involved in innate immunity .
Industry: In the industry, this compound is used in the development of immunostimulatory drugs and vaccines. Its ability to activate immune responses makes it a valuable component in therapeutic formulations .
作用机制
Glucosaminylmuramyl-2-alanine-D-isoglutamine exerts its effects by interacting with intracellular receptors such as NOD2 and YB1. This interaction triggers a cascade of signaling events that lead to the activation of transcription factors like NF-kB, resulting in the expression of genes involved in immune responses . The compound also stimulates the production of pro-inflammatory mediators, cytokines, and other immune-related molecules .
相似化合物的比较
Muramyl Dipeptide (MDP): A component of bacterial cell walls that also activates innate immunity.
Glucosaminyl-Muramyl Dipeptide (GMDP): Similar to Glucosaminylmuramyl-2-alanine-D-isoglutamine but with different amino acid composition.
Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of glucosamine and muramic acid derivatives. This unique structure allows it to interact with specific receptors and activate immune responses more effectively compared to other similar compounds .
属性
CAS 编号 |
188123-33-3 |
|---|---|
分子式 |
C25H43N5O15 |
分子量 |
653.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1 |
InChI 键 |
MXMOFDISXOBSJM-BHACDBBJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B10783996.png)
![(2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10784006.png)
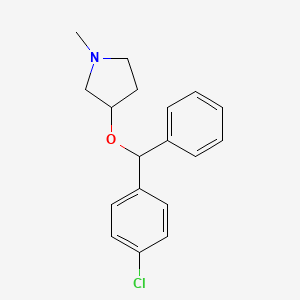

![4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole](/img/structure/B10784029.png)
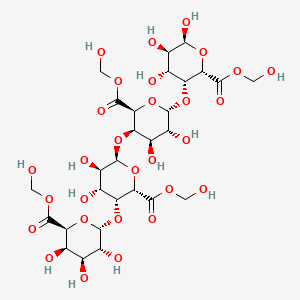
![5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B10784039.png)
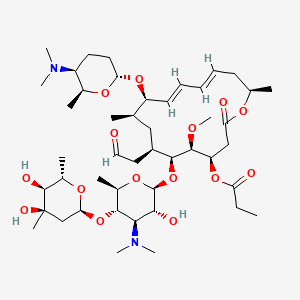
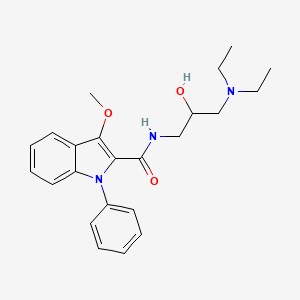
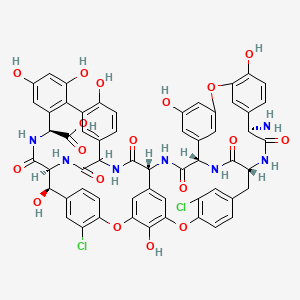
![[(4R,5S,6S,7R,9R,10R,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784062.png)
![(1S,2R,19R,22R,34S,37R,40R)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10784067.png)
![[(4R,5S,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784085.png)

